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molecular formula C10H11NO4 B8299014 Ethyl 7-oxo-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate

Ethyl 7-oxo-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylate

Cat. No. B8299014
M. Wt: 209.20 g/mol
InChI Key: AYWOFXXNRDGSIJ-UHFFFAOYSA-N
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Patent
US09333205B2

Procedure details

To a solution of ethyl 7-ethoxy-3-hydroxy-3,3a,4,5-tetrahydro-2,1-benzisoxazole-3-carboxylate 1.35 g (5.29 mmol) in 10 mL of EtOH, 1 mL of HCl 36% was added. The mixture was stirred at reflux for 2 hours. After cooling the solvent was removed under reduced pressure and the crude solid was purified by flash chromatography on silica gel (eluant: AcOEt/Hexane 2/8) to afford 0.380 g (35% yield) of the title compound as a white solid.
Name
ethyl 7-ethoxy-3-hydroxy-3,3a,4,5-tetrahydro-2,1-benzisoxazole-3-carboxylate
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[C:12]2[CH:8]([C:9](O)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:10][N:11]=2)[CH2:7][CH2:6][CH:5]=1)C>CCO.Cl>[O:3]=[C:4]1[C:12]2[C:8](=[C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:10][N:11]=2)[CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
ethyl 7-ethoxy-3-hydroxy-3,3a,4,5-tetrahydro-2,1-benzisoxazole-3-carboxylate
Quantity
1.35 g
Type
reactant
Smiles
C(C)OC1=CCCC2C(ON=C21)(C(=O)OCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude solid was purified by flash chromatography on silica gel (eluant: AcOEt/Hexane 2/8)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCC2=C(ON=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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